molecular formula C12H16ClN3O2 B12350701 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine CAS No. 1431968-04-5

3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B12350701
CAS No.: 1431968-04-5
M. Wt: 269.73 g/mol
InChI Key: TWUFBNKRQPBBSD-UHFFFAOYSA-N
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Description

3-[(4-Methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine is a chemical building block of interest in medicinal chemistry and drug discovery research. This aromatic ether derivative of 1-methyl-1H-pyrazol-4-amine features a methoxybenzyloxy (PMB) protecting group, a common motif in multi-step organic synthesis. While the specific biological activity of this exact compound requires further investigation, its core structural features are prevalent in compounds studied for their potential to interact with various biological targets. For instance, closely related molecules incorporating both the 1-methyl-1H-pyrazol-4-yl and methoxybenzyloxy functional groups have been documented as components of larger, more complex structures in chemical databases . Researchers may find value in this compound as a versatile synthetic intermediate for the development of novel molecules. As with all such reagents, careful handling and characterization are recommended. This product is strictly labeled For Research Use Only and is not intended for human, veterinary, or diagnostic use.

Properties

CAS No.

1431968-04-5

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methoxy]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H15N3O2.ClH/c1-15-7-11(13)12(14-15)17-8-9-3-5-10(16-2)6-4-9;/h3-7H,8,13H2,1-2H3;1H

InChI Key

TWUFBNKRQPBBSD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OCC2=CC=C(C=C2)OC)N.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The amine group at position 4 of 1-methyl-1H-pyrazole attacks the electrophilic carbon of 4-methoxybenzyl chloride, displacing the chloride ion. The reaction typically employs potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like acetonitrile or dimethylformamide (DMF). Elevated temperatures (70–80°C) and prolonged reaction times (12–24 hours) are required to achieve yields of 65–75%.

Table 1: Representative Conditions for Nucleophilic Substitution

Reagent Solvent Temperature Time (h) Yield (%)
4-Methoxybenzyl chloride Acetonitrile 70°C 16 68
4-Methoxybenzyl bromide DMF 80°C 12 72
K₂CO₃ THF Reflux 24 65

Key variables impacting yield include:

  • Solvent polarity : DMF enhances reaction kinetics but complicates purification.
  • Base strength : Potassium carbonate outperforms weaker bases like triethylamine in deprotonating the amine.
  • Leaving group : Bromide derivatives show marginally higher reactivity than chlorides.

Microwave-Assisted Cyclocondensation

Recent advances utilize microwave irradiation to accelerate cyclocondensation between methylhydrazine and 4-methoxybenzoylacetonitrile. This method reduces reaction times from hours to minutes while maintaining yields >65%.

Optimized Protocol

  • Reactants : Methylhydrazine (1.2 eq) and 4-methoxybenzoylacetonitrile (1 eq) in methanol.
  • Conditions : Microwave irradiation at 120°C for 40 minutes under nitrogen.
  • Workup : Precipitation with ice-water followed by recrystallization in ethanol.

Advantages :

  • 67% yield achieved in <1 hour vs. 16–24 hours for classical methods.
  • Reduced solvent volume (50% less than conventional heating).

Limitations :

  • Scalability challenges due to microwave cavity size constraints.
  • Higher energy input per gram compared to batch processes.

Industrial-Scale Production Considerations

While laboratory syntheses prioritize yield and purity, industrial methods focus on cost-efficiency and scalability.

Key Modifications for Large-Scale Synthesis

  • Solvent selection : Replace acetonitrile with toluene to reduce costs and improve recovery.
  • Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates at lower temperatures.
  • Continuous flow systems : Implement tubular reactors for improved heat transfer and consistent product quality.

Table 2: Industrial vs. Laboratory Synthesis Comparison

Parameter Laboratory Industrial
Batch size 1–10 g 50–100 kg
Solvent recovery <50% >90%
Energy consumption 15 kWh/kg 8 kWh/kg
Purity 95–98% 92–95%

Purification and Characterization

Post-synthesis purification critically impacts final product quality.

Standard Protocols

  • Liquid-liquid extraction : Partition crude product between ethyl acetate and water to remove unreacted starting materials.
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity but is cost-prohibitive industrially.
  • Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with 90–93% purity, preferred for large-scale batches.

Analytical Validation :

  • HPLC : Retention time = 6.2 min (C18 column, 60% acetonitrile/water).
  • ¹H NMR (400 MHz, DMSO-d6): δ 7.21 (d, J=8.59 Hz, 2H, Ar-H), 6.84 (d, J=8.84 Hz, 2H, Ar-H), 5.51 (s, 2H, OCH₂), 3.67 (s, 3H, OCH₃), 3.94 (s, 3H, NCH₃).

Emerging Methodologies and Innovations

Enzymatic Catalysis

Preliminary studies explore lipase-mediated synthesis in non-aqueous media, achieving 58% yield at 45°C. While environmentally friendly, enzyme costs remain prohibitive for broad adoption.

Photochemical Activation

UV light (254 nm) initiates free radical coupling between 4-methoxybenzyl alcohol and 1-methyl-1H-pyrazol-4-amine, yielding 42% product. Further optimization required to compete with thermal methods.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The methoxybenzyl group can enhance binding affinity to certain receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituted Benzylamine Analogues

1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride
  • Molecular Formula : C₁₁H₁₂ClN₃·HCl
  • Molecular Weight : 262.16 g/mol
  • Key Features : Replaces the methoxy group with a chloro substituent on the benzyl ring. The hydrochloride salt enhances crystallinity and solubility in polar solvents.
  • Applications : Commonly used in medicinal chemistry for halogen-driven hydrophobic interactions .
1-[(3-Methoxyphenyl)methyl]pyrazol-4-amine
  • Molecular Formula : C₁₁H₁₃N₃O
  • Molecular Weight : 203.24 g/mol
  • Key Features : Methoxy group at the meta position of the benzyl ring. The reduced steric bulk compared to the para-methoxy derivative may alter binding affinity in receptor models .
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine
  • Molecular Formula : C₁₂H₁₅N₃O₂
  • Molecular Weight : 233.27 g/mol (identical to the target compound)
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Data Reference
Target Compound C₁₂H₁₅N₃O₂ 233.27 4-Methoxybenzyloxy, 1-methyl Discontinued
1-(4-Chlorobenzyl)-1H-pyrazol-4-amine HCl C₁₁H₁₂ClN₃·HCl 262.16 4-Chlorobenzyl, hydrochloride Enhanced crystallinity
1-[(3-Methoxyphenyl)methyl]pyrazol-4-amine C₁₁H₁₃N₃O 203.24 3-Methoxybenzyl Meta-substitution effect
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine C₁₂H₁₅N₃O₂ 233.27 3,4-Dimethoxyphenyl Improved metabolic stability

Heterocyclic and Alkyl-Substituted Analogues

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Molecular Formula : C₁₃H₁₅N₅
  • Molecular Weight : 241.30 g/mol
  • Key Features : Pyridinyl group at position 1 and cyclopropylamine at position 3. Reported melting point: 104–107°C, indicating high thermal stability .
3-(Furan-2-yl)-1-methyl-1H-pyrazol-4-amine
  • Molecular Formula : C₈H₁₀N₄O
  • Molecular Weight : 178.20 g/mol
4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine
  • Molecular Formula : C₈H₁₄BrN₃
  • Molecular Weight : 240.13 g/mol
  • Key Features : Branched alkyl chain and bromine atom increase lipophilicity, suitable for hydrophobic binding pockets .
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Data Reference
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₃H₁₅N₅ 241.30 Pyridinyl, cyclopropylamine Mp: 104–107°C
3-(Furan-2-yl)-1-methyl-1H-pyrazol-4-amine C₈H₁₀N₄O 178.20 Furan-2-yl Aromatic heterocycle
4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine C₈H₁₄BrN₃ 240.13 Bromine, branched alkyl High lipophilicity

Biological Activity

3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential pharmacological effects. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine is C12H15N3OC_{12}H_{15}N_3O with a molecular weight of 217.26 g/mol. The compound features a pyrazole ring substituted with a methoxybenzyl ether group, which is believed to enhance its biological activity.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine demonstrate activity against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus44 nM
Compound BEscherichia coli200 nM
Compound CPseudomonas aeruginosa200 nM
3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine Various Strains Pending Results

Anticancer Potential

Emerging studies suggest that pyrazole derivatives may possess anticancer properties. For instance, certain derivatives have been shown to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

A study investigated the effects of several pyrazole derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in breast cancer cells, highlighting their potential as therapeutic agents in oncology.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of pyrazole derivatives. Research indicates that these compounds can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects of Pyrazole Derivatives

CompoundInflammatory ModelEffect Observed
Compound DLipopolysaccharide (LPS)-induced inflammation in miceReduction in pro-inflammatory cytokines
3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine Pending Studies Pending Results

The biological activity of 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine is likely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes. Further research is needed to elucidate the precise mechanisms underlying its effects.

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